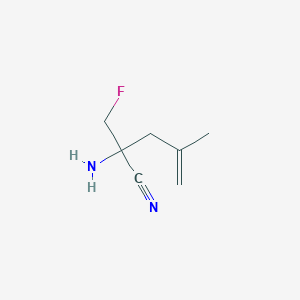
















|
REACTION_CXSMILES
|
[CH2:1](Cl)[C:2](=[CH2:4])[CH3:3].[Mg].CI.[F:9][CH2:10][C:11]#[N:12].[Cl-].[NH4+:14].[C-:15]#N.[Na+].C(=O)=O>O1CCCC1.O.O.O1CCCC1>[F:9][CH2:10][C:11]([NH2:12])([CH2:1][C:2]([CH3:3])=[CH2:4])[C:15]#[N:14] |f:4.5,6.7,11.12|
|


|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
O.O1CCCC1
|
|
Name
|
solution
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
490 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)=C)Cl
|
|
Name
|
|
|
Quantity
|
4 L
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
reactant
|
|
Smiles
|
CI
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)=C)Cl
|
|
Name
|
|
|
Quantity
|
253 mL
|
|
Type
|
reactant
|
|
Smiles
|
FCC#N
|
|
Name
|
|
|
Quantity
|
1 L
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
795 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
|
Name
|
|
|
Quantity
|
490 g
|
|
Type
|
reactant
|
|
Smiles
|
[C-]#N.[Na+]
|
|
Name
|
|
|
Quantity
|
7.5 L
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)=O
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
After stirring overnight at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is heated until Grignard formation starts
|
|
Type
|
ADDITION
|
|
Details
|
is added at such a rate that the internal temperature
|
|
Type
|
CUSTOM
|
|
Details
|
does not exceed 50° C
|
|
Type
|
CUSTOM
|
|
Details
|
the Grignard is separated from the excess of magnesium
|
|
Type
|
CUSTOM
|
|
Details
|
transferred to a 20 L reactor
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to -40° C
|
|
Type
|
TEMPERATURE
|
|
Details
|
maintaining the internal temperature between -40° and -35° C
|
|
Type
|
STIRRING
|
|
Details
|
Stirring
|
|
Type
|
WAIT
|
|
Details
|
is continued for 30 minutes at -40° C.
|
|
Duration
|
30 min
|
|
Type
|
CUSTOM
|
|
Details
|
is removed
|
|
Type
|
STIRRING
|
|
Details
|
the mixture is stirred for 1 hour at an internal temperature between 0° C. and room temperature
|
|
Duration
|
1 h
|
|
Type
|
CUSTOM
|
|
Details
|
After saturation with sodium chloride (about 2 kg), the organic layer is separated
|
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous phase is extracted twice with ether (2×3 L)
|
|
Type
|
CUSTOM
|
|
Details
|
Drying
|
|
Type
|
CUSTOM
|
|
Details
|
(Na2SO4) and evaporation
|


Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FCC(C#N)(CC(=C)C)N
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 687 g | |
| YIELD: CALCULATEDPERCENTYIELD | 103.3% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |